Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-
Overview
Description
Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-, is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidine derivatives typically involves the reaction of 1,2-aminothiols with aldehydes. This reaction is efficient and can be performed under physiological conditions without the need for catalysts . The reaction conditions are mild, often requiring only ambient temperature and neutral pH to proceed.
Industrial Production Methods
Industrial production methods for thiazolidine derivatives often employ green chemistry principles to enhance yield, selectivity, and purity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert thiazolidine derivatives into more oxidized forms.
Reduction: Reducing agents can be used to convert thiazolidine derivatives into their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions are typically mild, often requiring only ambient temperature and neutral pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-, involves its interaction with specific molecular targets and pathways. These compounds often act as enzyme inhibitors, binding to the active site of enzymes and preventing their normal function . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its ability to interact with biological molecules, making it a potent pharmacophore .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-, include other thiazolidine derivatives and related heterocyclic compounds such as thiazolidinones and thiazoles .
Uniqueness
What sets thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- apart from other similar compounds is its unique combination of a thiazolidine ring with a pyrrole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-(1-methylpyrrol-2-yl)-1,3-thiazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-10-5-2-3-7(10)8-9-4-6-11-8/h2-3,5,8-9H,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVIAMSNSPKMHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2NCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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